![molecular formula C26H24BrN3O2S B303638 2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B303638.png)
2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. The compound has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins in the body. The compound has been shown to bind to the active site of enzymes and proteins, thereby preventing their normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide are currently being studied. The compound has been found to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation. The compound has also been found to have potential toxic effects on certain cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows researchers to study the specific effects of these enzymes and proteins on cellular and molecular processes. However, one limitation of using the compound in lab experiments is its potential toxicity to certain cell types, which could limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide. One direction is to further investigate the mechanism of action of the compound and its effects on cellular and molecular processes. Another direction is to develop new drugs based on the structure of the compound for the treatment of various diseases. Additionally, the compound could be used as a tool for studying the role of specific enzymes and proteins in disease processes.
Synthesemethoden
The synthesis of 2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide involves several steps. The starting materials for the synthesis are 2-chloro-4,6-dimethylpyridine-3-carboxylic acid and 2,3-dimethylphenylamine. The first step involves the conversion of 2-chloro-4,6-dimethylpyridine-3-carboxylic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-mercapto-5-(4-bromophenyl)-2-oxoethyl-3-cyano-4,6-dimethylpyridine to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide has potential applications in various fields of scientific research. In medicinal chemistry, the compound can be used to develop new drugs for the treatment of various diseases. In biochemistry, the compound can be used to study the mechanisms of enzyme inhibition and protein binding. In pharmacology, the compound can be used to investigate the effects of drugs on cellular and molecular processes.
Eigenschaften
Produktname |
2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide |
---|---|
Molekularformel |
C26H24BrN3O2S |
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
2-[5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethylpyridin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H24BrN3O2S/c1-15-6-5-7-23(16(15)2)30-25(32)14-33-26-22(13-28)17(3)21(18(4)29-26)12-24(31)19-8-10-20(27)11-9-19/h5-11H,12,14H2,1-4H3,(H,30,32) |
InChI-Schlüssel |
SLQQEMUKTPBLMH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C)CC(=O)C3=CC=C(C=C3)Br)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=C(C(=C(C(=N2)C)CC(=O)C3=CC=C(C=C3)Br)C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.